6-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
6-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C31H27FN6O5S and its molecular weight is 614.65. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Activity
Research on pyrazole derivatives, including compounds structurally similar to 6-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, has demonstrated promising antimicrobial and anticancer properties. For instance, specific pyrazole derivatives were found to exhibit higher anticancer activity compared to the reference drug doxorubicin, alongside notable antimicrobial efficacy (Hafez, Al-Hussain, & El-Gazzar, 2016). Moreover, certain synthesized pyrazolo pyrimidine derivatives showed significant antiproliferative activities, highlighting their potential in cancer treatment (Nassar, Badry, Eltoukhy, & Ayyad, 2016).
Synthesis and Structural Characterization
Synthesis and Characterization
The synthesis process of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and related compounds involves intricate procedures, yielding dipolarophiles and isoxazolines/isoxazoles with potential biological activities. These compounds are thoroughly characterized using techniques such as 1H NMR, 13C NMR, IR, and HRMS, ensuring precise identification and assessment of their potential applications (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014). Additionally, the synthesis of alkoxyphthalimide derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one analogs has been explored, with these compounds being evaluated for antimicrobial activities to explore their potential as chemotherapeutic agents (Dangi, Hussain, & Talesara, 2011).
Enzymatic Activity Enhancement
Enzymatic Reactivity Enhancement
Certain pyrazolopyrimidinyl keto-esters have shown to significantly enhance the reactivity of cellobiase, an enzyme involved in cellulose breakdown. The creation of these compounds involves reactions with various reagents, leading to the formation of pyrazolines, isoxazolines, imidazoles, and other heterocyclic compounds. This discovery points to the potential of these compounds in biotechnological applications, especially those involving enzymatic processes (Abd & Awas, 2008).
Properties
IUPAC Name |
6-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27FN6O5S/c1-41-21-13-7-18(8-14-21)24-15-25(22-5-4-6-26(42-2)28(22)43-3)38(36-24)27(39)17-44-31-34-29-23(30(40)35-31)16-33-37(29)20-11-9-19(32)10-12-20/h4-14,16,25H,15,17H2,1-3H3,(H,34,35,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJHMPIUADSTQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSC4=NC5=C(C=NN5C6=CC=C(C=C6)F)C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27FN6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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